4-Chloro-2-iodobenzotrifluoride
Overview
Description
4-Chloro-2-iodobenzotrifluoride, also known as CIPT, is a chemical compound that is widely used in scientific research for its unique properties. It is a halogenated aromatic compound that consists of a benzene ring with a chlorine and iodine atom attached to it. The trifluoromethyl group is also present on the benzene ring, which makes it an important building block for various organic compounds.
Mechanism of Action
The mechanism of action of 4-Chloro-2-iodobenzotrifluoride is not well understood, but it is believed to act as a halogen bond donor due to the presence of the chlorine and iodine atoms. This property makes it an important reagent in organic synthesis, where it can be used to activate nucleophiles and facilitate reactions.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause skin irritation and respiratory problems upon exposure. Therefore, it should be handled with care in the laboratory.
Advantages and Limitations for Lab Experiments
The advantages of using 4-Chloro-2-iodobenzotrifluoride in lab experiments are its unique properties such as halogen bonding and its versatility as a building block for various organic compounds. However, its limitations include its toxicity and the need for specialized equipment and handling procedures.
Future Directions
There are several future directions for the use of 4-Chloro-2-iodobenzotrifluoride in scientific research. One area of interest is the development of new organic compounds for medicinal and agrochemical applications. Another area of interest is the use of this compound in material science, where it can be used to synthesize new materials with unique properties. Additionally, the study of the mechanism of action of this compound and its potential as a halogen bond donor could lead to the development of new reagents for organic synthesis.
Scientific Research Applications
4-Chloro-2-iodobenzotrifluoride is used in various scientific research applications such as medicinal chemistry, organic synthesis, and material science. It is a versatile building block that can be used to synthesize various organic compounds such as pharmaceuticals, agrochemicals, and dyes.
Properties
IUPAC Name |
4-chloro-2-iodo-1-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3I/c8-4-1-2-5(6(12)3-4)7(9,10)11/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKIDYOAEIQDFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)I)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60739647 | |
Record name | 4-Chloro-2-iodo-1-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60739647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873840-42-7 | |
Record name | 4-Chloro-2-iodo-1-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60739647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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